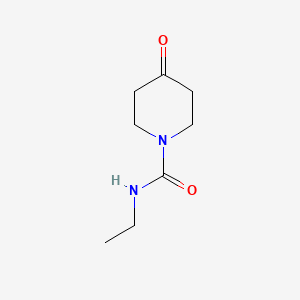

N-ethyl-4-oxopiperidine-1-carboxamide

Descripción

Propiedades

IUPAC Name |

N-ethyl-4-oxopiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-9-8(12)10-5-3-7(11)4-6-10/h2-6H2,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYHYWDUWFAKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675112-78-4 | |

| Record name | N-ethyl-4-oxopiperidine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-ethyl-4-oxopiperidine-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with ethyl isocyanate under controlled conditions. The reaction typically takes place in the presence of a suitable solvent, such as dichloromethane, and requires a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs advanced techniques like high-pressure reactors and automated control systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

N-ethyl-4-oxopiperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-ethyl-4-oxopiperidine-1-carboxylic acid.

Reduction: Reduction reactions can convert it into N-ethyl-4-hydroxypiperidine-1-carboxamide.

Substitution: It can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

Oxidation: N-ethyl-4-oxopiperidine-1-carboxylic acid.

Reduction: N-ethyl-4-hydroxypiperidine-1-carboxamide.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-ethyl-4-oxopiperidine-1-carboxamide serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structural framework allows for modifications that enhance pharmacological properties.

Antimicrobial Agents

Research indicates that derivatives of piperidine compounds, including this compound, exhibit significant antibacterial activity. For instance, modifications to the piperidine ring have led to the development of new fluoroquinolone antibiotics, which are vital in treating bacterial infections .

Anticancer Activity

N-ethyl-4-oxopiperidine derivatives have shown promise in cancer research. A study highlighted that compounds derived from 4-piperidone exhibited selective cytotoxicity towards various cancer cell lines, including human colorectal adenocarcinoma and oral squamous carcinoma cells . This suggests potential applications in targeted cancer therapies.

Synthetic Methodologies

The synthesis of this compound can be achieved through various efficient methodologies that emphasize yield and purity.

Green Chemistry Approaches

Recent advancements in synthetic methodologies have focused on environmentally friendly processes. A notable method involves the use of less toxic reagents and solvents, enhancing the sustainability of producing N-ethyl-4-oxopiperidine derivatives . This approach not only improves yields but also minimizes hazardous waste.

Scalability and Efficiency

The synthesis techniques for N-ethyl-4-oxopiperidine have been optimized for scalability, making them suitable for industrial applications. For example, using microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high product purity .

Case Studies

Several case studies illustrate the practical applications of N-ethyl-4-oxopiperidine in drug development and research.

Development of Anticancer Drugs

A study investigated the cytotoxic effects of modified piperidine compounds on various cancer cell lines. The results indicated that certain modifications to the N-ethyl group enhanced selectivity and potency against malignant cells compared to non-malignant cells . This underlines its potential as a lead compound in anticancer drug development.

Synthesis of Antiviral Agents

Research has also focused on synthesizing antiviral agents from N-ethyl-4-oxopiperidine derivatives. These compounds were tested for their efficacy against viral infections, showing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Mecanismo De Acción

The mechanism of action of N-ethyl-4-oxopiperidine-1-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The compound may also interact with cellular receptors, influencing various signaling pathways and biochemical processes .

Comparación Con Compuestos Similares

Pharmacokinetic and Metabolic Considerations

- Metabolism: DACA undergoes rapid hepatic metabolism (77% parent compound at 5 min; 25% at 45 min in humans), primarily forming N-oxide derivatives . In contrast, SN 23490 and SN 23719 show slower metabolism, correlating with higher tumor retention . The ethyl group in N-ethyl-4-oxopiperidine-1-carboxamide may confer metabolic stability over dimethylaminoethyl groups, though direct evidence is lacking.

- Biodistribution : Tricyclic carboxamides exhibit low tumor-to-blood ratios (e.g., 2.9 for DACA), while piperidine derivatives’ distribution remains unstudied .

Actividad Biológica

N-ethyl-4-oxopiperidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by research findings and data tables.

Chemical Overview

Chemical Structure:

- Molecular Formula: C₈H₁₄N₂O₂

- Molecular Weight: 170.21 g/mol

This compound features a piperidine ring with a carbonyl group and an ethyl substituent at the nitrogen atom, making it a versatile intermediate in organic synthesis.

Mode of Action

This compound interacts with various biological targets, particularly enzymes involved in DNA replication and transcription. Notably, it has been identified as an inhibitor of human topoisomerase IIα, a critical enzyme for DNA processes. This inhibition suggests potential applications in cancer therapy, as topoisomerase inhibitors are commonly utilized in chemotherapeutic agents .

Pharmacokinetics

The pharmacokinetic properties of this compound influence its bioavailability and efficacy. Factors such as solubility, stability, and metabolic pathways play significant roles in determining how effectively the compound reaches its targets within biological systems.

Enzyme Interactions

Research indicates that this compound can interact with enzymes and proteins, influencing their activity. For instance, it may act as either an inhibitor or activator of certain enzymes involved in metabolic pathways, affecting cellular processes such as signaling and gene expression.

Cellular Effects

The compound has demonstrated profound effects on various cell types. It can modulate cell signaling pathways and alter cellular metabolism, leading to significant changes in cell function .

Inhibition of Topoisomerase IIα

A pivotal study highlighted the compound's ability to inhibit topoisomerase IIα effectively. This property positions it as a candidate for further development as an anti-cancer agent. The study provided quantitative data on the inhibition potency, demonstrating that derivatives of this compound exhibit varying anti-proliferative effects against cancer cell lines .

Table 1: Inhibition Potency of this compound Derivatives

| Compound Derivative | IC₅₀ (µM) | Target Enzyme |

|---|---|---|

| N-Ethyl Derivative A | 2.5 | Topoisomerase IIα |

| N-Ethyl Derivative B | 5.0 | Topoisomerase IIα |

| N-Ethyl Derivative C | 10.0 | Topoisomerase IIα |

Structural Analogs

Comparative studies with structural analogs have revealed insights into the structure–activity relationship (SAR) of piperidine derivatives. These studies suggest that modifications to the piperidine ring can significantly enhance biological activity or alter pharmacokinetic properties .

Table 2: Comparative Biological Activities of Piperidine Derivatives

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-ethyl-4-oxopiperidine-1-carboxamide and its derivatives?

- Methodological Answer: A common approach involves condensation reactions using piperidone precursors. For example, 3,5-di[(E)-benzylidene]-N-ethyl-4-oxopiperidine-1-carboxamide (compound 27 ) was synthesized via base-catalyzed Knoevenagel condensation of N-ethyl-4-oxopiperidine-1-carboxamide with benzaldehyde derivatives. Reaction conditions include reflux in ethanol with catalytic piperidine, followed by purification via recrystallization . Key characterization steps involve -NMR, -NMR, and elemental analysis to confirm structural integrity .

Q. How is N-ethyl-4-oxopiperidine-1-carboxamide characterized using spectroscopic techniques?

- Methodological Answer:

- NMR : -NMR peaks for the piperidine ring protons appear between δ 2.2–3.7 ppm, while the oxo group (C=O) resonates at ~174 ppm in -NMR .

- Elemental Analysis : Confirms purity and stoichiometry. For compound 27 , calculated C: 76.40%, H: 5.70%, N: 6.60% (found C: 76.63%, H: 5.79%, N: 6.66%) .

- Mass Spectrometry : GC/MS data (e.g., m/z 380 for a related compound) validate molecular weight .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for structurally similar derivatives of N-ethyl-4-oxopiperidine-1-carboxamide?

- Methodological Answer: Contradictions in spectral data often arise from conformational flexibility or impurities. Strategies include:

- Dynamic NMR (DNMR) : To detect rotational barriers in carboxamide groups .

- X-ray Crystallography : Resolve ambiguities by determining solid-state structures. For example, N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (COD entry 2230670) was crystallographically characterized with unit cell parameters a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å .

- 2D NMR Techniques : COSY and NOESY correlations clarify proton-proton spatial relationships .

Q. What strategies optimize the bioactivity of N-ethyl-4-oxopiperidine-1-carboxamide derivatives in enzyme inhibition studies?

- Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce substituents at the 3,5-positions of the piperidine ring. For instance, benzylidene groups in compound 27 enhance topoisomerase II inhibitory activity by increasing planar surface area for DNA intercalation .

- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities toward targets like human topoisomerase II. Adjust substituent electronegativity to optimize hydrogen bonding with active-site residues .

- In Vitro Assays : Validate inhibitory potency via DNA relaxation assays (IC values) and compare with control inhibitors like etoposide .

Q. How can synthetic yields of N-ethyl-4-oxopiperidine-1-carboxamide derivatives be improved?

- Methodological Answer:

- Catalyst Optimization : Replace traditional bases (e.g., piperidine) with organocatalysts like proline derivatives to enhance reaction efficiency .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates. For a related carfentanil precursor, 2-propanol was critical for oxalic acid-mediated crystallization, achieving 79.9% yield .

- Workflow Automation : Utilize mass-directed preparative LC for high-throughput purification of combinatorial libraries .

Key Considerations for Experimental Design

- Contamination Control : Avoid acyl chloride intermediates in humid environments to prevent hydrolysis .

- Biological Assays : Include negative controls (e.g., DMSO vehicle) to distinguish baseline activity from compound effects .

- Data Reproducibility : Replicate crystallization conditions (e.g., solvent ratios, cooling rates) to ensure consistent crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.